molecular formula C18H26Cl2N4O3S B503055 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide CAS No. 839682-47-2

2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide

Cat. No. B503055
CAS RN: 839682-47-2
M. Wt: 449.4g/mol
InChI Key: FPHRKGHMQBNMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as ADQ-246, and it has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action for ADQ-246 involves its ability to modulate neurotransmitter release and inhibit the reuptake of dopamine and norepinephrine. This results in increased levels of these neurotransmitters in the synaptic cleft, which can lead to enhanced neurotransmission and improved mood.
Biochemical and Physiological Effects:
ADQ-246 has a variety of biochemical and physiological effects, including the ability to modulate neurotransmitter release, inhibit the reuptake of dopamine and norepinephrine, and enhance neurotransmission. It has also been shown to have potential therapeutic applications for a variety of conditions, including depression, anxiety, and addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using ADQ-246 in lab experiments is its ability to modulate neurotransmitter release and enhance neurotransmission. This can be useful for studying the effects of neurotransmitters on behavior and cognition. However, one of the limitations of using ADQ-246 is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are many potential future directions for research on ADQ-246. One area of interest is its potential therapeutic applications for depression, anxiety, and addiction. Another area of interest is its potential as a tool for studying the effects of neurotransmitters on behavior and cognition. Additionally, further research is needed to better understand the mechanism of action of ADQ-246 and its potential for off-target effects.

Synthesis Methods

The synthesis method for ADQ-246 involves several steps. The starting material is 2,5-dichloroaniline, which is reacted with ethyl chloroacetate to form ethyl 2,5-dichlorophenylacetate. This compound is then reacted with sodium hydride to form the corresponding carboxylic acid, which is then converted to the amide using 1-azepanamine and piperazine. Finally, the sulfonyl chloride is added to the amide to form ADQ-246.

Scientific Research Applications

ADQ-246 has been studied extensively for its potential use in scientific research. It has been shown to have a variety of effects on the central nervous system, including the ability to modulate neurotransmitter release and inhibit the reuptake of dopamine and norepinephrine. ADQ-246 has also been shown to have potential therapeutic applications for a variety of conditions, including depression, anxiety, and addiction.

properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26Cl2N4O3S/c19-15-5-6-16(20)17(13-15)21-18(25)14-22-9-11-24(12-10-22)28(26,27)23-7-3-1-2-4-8-23/h5-6,13H,1-4,7-12,14H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHRKGHMQBNMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide

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